Cas no 874-33-9 (N-methyl-1-(2-methylphenyl)methanamine)

N-methyl-1-(2-methylphenyl)methanamine structure
874-33-9 structure
Product Name:N-methyl-1-(2-methylphenyl)methanamine
كاس عدد:874-33-9
وسط:C9H13N
ميغاواط:135.206222295761
MDL:MFCD04625428
CID:40143
PubChem ID:263103
Update Time:2025-11-02

N-methyl-1-(2-methylphenyl)methanamine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • N-Methyl-1-(o-tolyl)methanamine
    • 2-Methyl-N-methylbenzylamine
    • N-methyl-1-(2-methylphenyl)methanamine
    • N-Methyl-N-(2-methylbenzyl)amine
    • N-methyl-1-(2-methylphenyl)methanamine(SALTDATA: HCl)
    • Benzylamine, N,o-dimethyl- (8CI)
    • N,2-Dimethylbenzenemethanamine (ACI)
    • N-Methyl-1-o-tolylmethanamine
    • N-Methyl-2-methylbenzylamine
    • NSC 97436
    • N,2-Dimethylbenzylamine
    • I12011
    • MFCD04625428
    • YMWQUYQBTXWNAH-UHFFFAOYSA-N
    • AS-8646
    • methyl-(2-methyl-benzyl)-amine
    • methyl(2-methylbenzyl)amine hydrochloride
    • 874-33-9
    • NSC97436
    • DB-000161
    • NSC-97436
    • ALBB-013357
    • AKOS000264094
    • EN300-07488
    • SB75448
    • DTXSID70294616
    • methyl[(2-methylphenyl)methyl]amine
    • Z56948272
    • SY021461
    • Benzenemethanamine, N,2-dimethyl-
    • SCHEMBL606716
    • CS-0045339
    • STK513263
    • MDL: MFCD04625428
    • نواة داخلي: 1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3
    • مفتاح Inchi: YMWQUYQBTXWNAH-UHFFFAOYSA-N
    • ابتسامات: C1C=C(C)C(CNC)=CC=1

حساب السمة

  • نوعية دقيقة: 135.10500
  • النظائر كتلة واحدة: 135.105
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 10
  • تدوير ملزمة العد: 2
  • تعقيدات: 90.7
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: none
  • إكسلوغ 3: none
  • طوبولوجي سطح القطب: 12A^2

الخصائص التجريبية

  • نقطة الغليان: 196.5℃/760mmHg
  • نقطة الوميض: 78.9°C
  • معامل توزيع المياه: Slightly soluble in water.
  • بسا: 12.03000
  • لوغب: 2.10530

N-methyl-1-(2-methylphenyl)methanamine أمن المعلومات

  • مستوى الخطر:8

N-methyl-1-(2-methylphenyl)methanamine بيانات الجمارك

  • رمز النظام المنسق:2921499090
  • بيانات الجمارك:

    中国海关编码:

    2921499090

    概述:

    2921499090 其他芳香单胺及衍生物及它们的盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-methyl-1-(2-methylphenyl)methanamine الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N860316-5g
N-Methyl-2-Methylbenzylamine
874-33-9 ≥97%
5g
1,168.20 2021-05-17
Fluorochem
224540-1g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
1g
£40.00 2022-02-28
Fluorochem
224540-5g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
5g
£122.00 2022-02-28
Fluorochem
224540-10g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
10g
£202.00 2022-02-28
TRC
M103123-50mg
N-methyl-1-(2-methylphenyl)methanamine
874-33-9
50mg
$ 50.00 2022-06-02
TRC
M103123-100mg
N-methyl-1-(2-methylphenyl)methanamine
874-33-9
100mg
$ 65.00 2022-06-02
TRC
M103123-500mg
N-methyl-1-(2-methylphenyl)methanamine
874-33-9
500mg
$ 135.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50980-5g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 97%
5g
¥326.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50980-1g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 97%
1g
¥69.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50980-10g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 97%
10g
¥652.0 2024-07-19

N-methyl-1-(2-methylphenyl)methanamine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Iron ,  Carbon ,  Phosphorus Solvents: Ethanol ;  20 h, 6 MPa, 120 °C
المراجع
Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations
Long, Xiangdong; et al, Nature Communications, 2020, 11(1),

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
المراجع
Ruthenium-Coordinated Spirolactams via Intramolecular Nucleophilic Addition to η6-Arene Metal Complexes
Pigge, F. Christopher; et al, Organometallics, 2002, 21(21), 4505-4512

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Oxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolines
Holzgrabe, Ulrike, Archiv der Pharmazie (Weinheim, 1987, 320(7), 647-54

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
2.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
2.3 Solvents: Water ;  8 - 16 h, rt
المراجع
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Water
المراجع
α-Lithiation of 1-aryl-3,3-dialkyltriazenes and intramolecular conversion to benzylamine and tetrahydrobenzotriazine derivatives
Nishiwaki, Keiji; et al, Angewandte Chemie, 2002, 41(3), 484-486

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) ,  2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
المراجع
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… ;  4 MPa, rt → 120 °C; 24 h, 4 MPa, 120 °C
المراجع
Selective Monomethylation of Amines with Methanol as the C1 Source
Choi, Geunho; et al, Angewandte Chemie, 2018, 57(21), 6166-6170

طريقة الإنتاج 8

رد فعل الشرط
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) ,  2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
المراجع
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
1.2 Reagents: Water ;  rt
المراجع
Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Piazzi, Lorna; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 575-585

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, 0 °C
المراجع
Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors
Park, Sun You; et al, European Journal of Medicinal Chemistry, 2018, 143, 390-401

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Methanol ,  Water ;  30 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C → 25 °C; 1 h, 25 °C
المراجع
Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334) as a Candidate for the Treatment of Hypercholesterolemia
Pfefferkorn, Jeffrey A.; et al, Journal of Medicinal Chemistry, 2008, 51(1), 31-45

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  1 h, rt
المراجع
Facile synthesis of 5- to 7-membered benzolactam compounds via strongly facilitated electrophilic aromtic substitution reaction
Kurouchi, Hiroaki; et al, Heterocycles, 2016, 93(2), 705-713

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
1.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
1.3 Solvents: Water ;  8 - 16 h, rt
المراجع
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

طريقة الإنتاج 14

رد فعل الشرط
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
المراجع
Ruthenium-Coordinated Spirolactams via Intramolecular Nucleophilic Addition to η6-Arene Metal Complexes
Pigge, F. Christopher; et al, Organometallics, 2002, 21(21), 4505-4512

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
المراجع
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 Reagents: Water
المراجع
Formation of benzylamines from triazene compounds via a 1,2-proton shift
Nishiwaki, Keiji; et al, Tetrahedron, 2006, 62(29), 7034-7042

طريقة الإنتاج 17

رد فعل الشرط
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
المراجع
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
المراجع
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

طريقة الإنتاج 19

رد فعل الشرط
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
المراجع
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

N-methyl-1-(2-methylphenyl)methanamine Raw materials

N-methyl-1-(2-methylphenyl)methanamine Preparation Products

N-methyl-1-(2-methylphenyl)methanamine الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:874-33-9)N-methyl-1-(2-methylphenyl)methanamine
رقم الطلب:A862594
حالة المخزون:in Stock
كمية:10g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:36
الأسعار ($):158.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:874-33-9)N-methyl-1-(2-methylphenyl)methanamine
A862594
نقاء:99%
كمية:10g
الأسعار ($):158.0